![molecular formula C12H20N2O3S2 B7594665 N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B7594665.png)
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide
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Overview
Description
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide, also known as ETP-101, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ETP-101 belongs to a class of compounds known as sulfonyl-containing compounds, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide is not fully understood, but it is thought to involve the inhibition of the NF-kappaB signaling pathway. This pathway is involved in the regulation of inflammatory cytokine production, and inhibition of this pathway can lead to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, this compound has been found to exhibit anti-cancer and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide is its specificity for the NF-kappaB signaling pathway. This specificity allows for targeted inhibition of this pathway, which can lead to a reduction in inflammation without affecting other pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide involves the reaction of 2-ethylbutanol with thionyl chloride to produce 2-ethylbutyl chloride. This is then reacted with sodium sulfinate to form the sulfonyl chloride intermediate, which is then reacted with 4-aminothiazole to produce this compound.
Scientific Research Applications
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation.
properties
IUPAC Name |
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c1-3-10(4-2)8-19(16,17)14-12(15)6-5-11-7-18-9-13-11/h7,9-10H,3-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWHPNVAQUJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)NC(=O)CCC1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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